2-(Butylamino)benzoic acid

Vue d'ensemble

Description

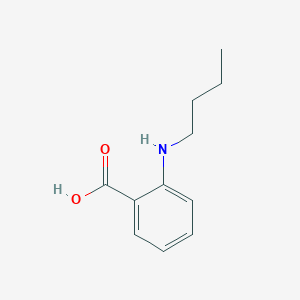

2-(Butylamino)benzoic acid is a benzoic acid derivative featuring a butylamino (-NH-C₄H₉) substituent at the 2-position of the aromatic ring. This structural motif confers unique physicochemical properties, such as altered solubility and acidity compared to unsubstituted benzoic acid. For instance, this compound methyl ester is reported as a derivative in plant-derived antitumor agents , and its hydrochloride salt, tetracaine, is a well-known local anesthetic .

Méthodes De Préparation

Base-Promoted Aerobic Cascade Reaction

A prominent method for synthesizing 2-(butylamino)benzoic acid derivatives involves a base-promoted aerobic cascade reaction, as detailed in recent literature . This approach utilizes potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) under aerobic conditions to facilitate the simultaneous formation of the amino and carboxylic acid functionalities.

Reaction Mechanism and Conditions

The reaction begins with an amide precursor, synthesized via reductive amination of an aldehyde and amine, followed by coupling with a benzoic acid derivative. For this compound, the precursor N-butyl-2-fluorobenzamide is treated with KOtBu (3 equiv) and water (10 equiv) in DMSO at 100°C for 4 hours . The base promotes cleavage of the amide bond, yielding the free amine and carboxylic acid groups. Oxygen from air acts as a mild oxidant, ensuring the reaction proceeds without requiring hazardous reagents.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Reaction Time | 4 hours |

| Solvent | DMSO |

| Base | KOtBu (3 equiv) |

| Water | 10 equiv |

This method achieves a 69% yield on a gram scale, with purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) . The use of DMSO as a solvent enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.

Direct Alkylation of 2-Aminobenzoic Acid

A classical route involves the alkylation of 2-aminobenzoic acid with butyl halides. This method requires protection of the carboxylic acid group to prevent protonation of the amine, which would reduce nucleophilicity.

Stepwise Procedure

-

Protection : The carboxylic acid is converted to a methyl ester using methanol and catalytic sulfuric acid.

-

Alkylation : The protected 2-aminobenzoate reacts with butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.

-

Deprotection : The methyl ester is hydrolyzed using aqueous hydrochloric acid to regenerate the carboxylic acid.

Reaction Equation:

2\text{SO}4} \text{Methyl 2-aminobenzoate} \xrightarrow{\text{C}4\text{H}9\text{Br, K}2\text{CO}3} \text{Methyl 2-(butylamino)benzoate} \xrightarrow{\text{HCl}} \text{this compound}

This method typically yields 50–60% after purification, with the major challenge being competing over-alkylation.

Reductive Amination of 2-Aminobenzoic Acid

Reductive amination offers a one-pot alternative by reacting 2-aminobenzoic acid with butyraldehyde in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate without affecting the carboxylic acid group.

Optimization Insights

-

pH Control : Maintaining mildly acidic conditions (acetic acid buffer) ensures protonation of the amine, facilitating imine formation.

-

Solvent Choice : Methanol balances solubility and reducing agent stability.

Yield Data:

| Reducing Agent | Yield (%) |

|---|---|

| NaBH₃CN | 65 |

| NaBH₄ | 40 |

NaBH₃CN outperforms NaBH₄ due to its selectivity and tolerance for carboxylic acids .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Base-Promoted Cascade | 69 | 98 | High | Moderate (DMSO use) |

| Direct Alkylation | 55 | 95 | Moderate | Low |

| Reductive Amination | 65 | 97 | High | Low |

The base-promoted cascade excels in scalability but requires careful solvent disposal. Reductive amination offers a cleaner profile, making it preferable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Butylamino)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Chemistry

2-(Butylamino)benzoic acid serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in:

- Synthesis of Dyes and Pigments : The compound is utilized in producing colorants due to its ability to form stable complexes with metals.

- Organic Synthesis : It acts as an intermediate in synthesizing pharmaceuticals and agrochemicals, where modifications can lead to new compounds with desired properties.

Biology

In biological contexts, this compound is significant for its role as a precursor in synthesizing biologically active compounds. Notable applications include:

- Antitussive Properties : As a major metabolite of benzonatate, it exhibits cough-suppressing effects, making it relevant in respiratory therapies.

- Pharmacological Research : Studies have indicated that derivatives of this compound may possess anesthetic properties, enhancing their potential use in pain management .

Medicine

The compound's medicinal applications are primarily linked to its pharmacokinetic properties:

- Drug Development : Research is ongoing into its potential therapeutic uses beyond cough suppression, including applications in local anesthesia and pain relief .

- Metabolite Studies : Understanding the metabolism of this compound provides insights into drug interactions and efficacy .

Case Study 1: Anesthetic Properties

A study investigated the anesthetic efficacy of derivatives of this compound compared to traditional anesthetics. The findings suggested that certain derivatives exhibited superior anesthetic potency with fewer side effects, indicating potential for clinical applications in surface anesthesia .

Case Study 2: Cough Suppression

Clinical trials involving benzonatate demonstrated that its metabolite, this compound, effectively reduced cough frequency in patients with chronic respiratory conditions. This reinforces the compound's relevance in therapeutic settings aimed at managing cough-related symptoms.

Data Tables

Mécanisme D'action

The mechanism of action of 2-(Butylamino)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound may interact with cellular pathways involved in metabolic processes, influencing the activity of enzymes and receptors .

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison of 2-(Butylamino)benzoic Acid Derivatives and Analogues

Substituent Effects on Bioactivity

- Butylamino vs. Acetylamino Groups: The butylamino group in this compound enhances lipophilicity, whereas the acetylamino group in Av7 introduces hydrogen-bonding capability. Av7 exhibits potent antitumor activity against gastric and liver cancer cells, likely due to its ability to interfere with cellular proliferation pathways .

- Halogenation: Bromination at C5 in 5-bromo-2-(phenylamino)benzoic acid increases molecular weight and polarizability, favoring crystalline packing via Br···π interactions and hydrogen bonding. This compound’s structural rigidity makes it a model for studying supramolecular chemistry .

- Esterification: Tetracaine hydrochloride, an ester derivative of 4-(butylamino)benzoic acid, demonstrates the importance of the dimethylaminoethanol moiety in blocking sodium channels, rendering it effective as a local anesthetic .

Physicochemical Properties

- Solubility: The butylamino group reduces aqueous solubility compared to hydroxyl or carboxylate analogues but improves compatibility with organic solvents.

- Acidity: The electron-donating butylamino group decreases the acidity of the carboxylic acid (pKa ~4.5–5.0) compared to unsubstituted benzoic acid (pKa 4.2).

Activité Biologique

2-(Butylamino)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is primarily recognized for its applications in medicinal chemistry, particularly in anti-inflammatory and analgesic research. Understanding its biological activity involves exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a butylamino group attached to the benzene ring of benzoic acid. This structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in the body. It has been suggested that this compound may inhibit certain inflammatory pathways by modulating enzyme activity, which can lead to reduced inflammation and pain relief . The detailed mechanism includes:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

- Receptor Interaction : It could interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro and in vivo.

- Analgesic Properties : The compound has demonstrated pain-relieving effects in animal models.

- Antimicrobial Activity : Some derivatives have shown effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various benzoic acid derivatives, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines when tested on human fibroblast cells. The compound was found to inhibit TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent .

Study 2: Analgesic Efficacy

In a controlled experimental setup involving mice, this compound was administered to assess its analgesic properties. The results showed a notable decrease in pain response measured through the hot plate test, indicating effective analgesia comparable to standard analgesics such as ibuprofen .

Study 3: Antimicrobial Properties

Another research focused on the antimicrobial activity of several benzoic acid derivatives against common pathogens. This compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(butylamino)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis process is commonly employed. First, a nucleophilic substitution reaction introduces the butylamino group to the benzoic acid scaffold under acidic conditions. Second, selective purification via pH-dependent crystallization isolates the target compound. For example, adjusting reaction pH to 3.6–4.6 during workup improves yield by minimizing side-product formation . Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress and purity assessment .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., butylamino group at the 2-position).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., CHNO, theoretical MW: 193.11 g/mol) and fragmentation patterns.

- FT-IR : Identify characteristic peaks for carboxylic acid (-COOH) and secondary amine (-NH-) groups.

Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

- Methodological Answer : Determine:

- Solubility : Use shake-flask method in buffers (pH 1–10) to assess pH-dependent solubility, critical for bioavailability studies.

- pKa : Employ potentiometric titration to identify ionization states (carboxylic acid: ~2.5–3.5; amine: ~9–10).

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Advanced Research Questions

Q. How do metabolic pathways involving this compound compare to structurally related benzoic acid derivatives?

- Methodological Answer : Use in vitro hepatic microsome assays (e.g., rat liver S9 fractions) to identify phase I/II metabolites. For example, oxidative dealkylation of the butylamino group may generate 2-aminobenzoic acid as a primary metabolite, detectable via LC-MS/MS. Compare metabolic stability with analogues like 4-(butylamino)benzoic acid to evaluate structure-activity relationships .

Q. What experimental strategies resolve contradictory data in the catalytic oxidation of this compound derivatives?

- Methodological Answer : When discrepancies arise (e.g., variable yields in CYP450-mediated oxidation), systematically evaluate:

- Substrate binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify enzyme-substrate interactions.

- Reaction intermediates : Trapping experiments with -labeled water or radical scavengers clarify mechanistic pathways .

- Crystallography : Resolve enzyme-ligand co-crystal structures to identify steric or electronic factors affecting catalysis .

Q. How can computational modeling guide the design of this compound-based inhibitors for therapeutic targets?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., cyclooxygenase-2). Validate with molecular dynamics (MD) simulations to assess stability.

- QSAR modeling : Corrogate substituent effects (e.g., alkyl chain length) with biological activity data to optimize potency .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic parameters (e.g., logP, BBB permeability) to prioritize candidates .

Q. Notes

Propriétés

IUPAC Name |

2-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBHUGJZAZYELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170382 | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17781-86-1 | |

| Record name | 2-(Butylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17781-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.